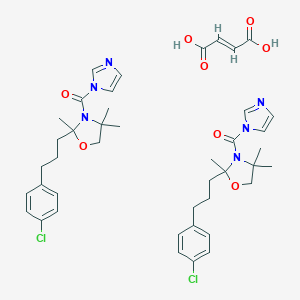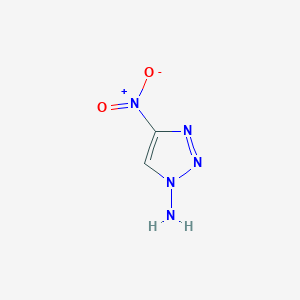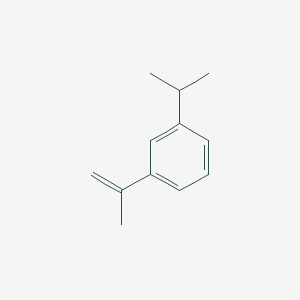
4-硝基异噁唑
描述
4-Nitroisoxazole (4-NO2-ISO) is an organic compound that is used in various scientific research applications. It is an aromatic nitro compound that has a unique structure and is used in a variety of lab experiments. 4-NO2-ISO is a colorless solid at room temperature and is soluble in many organic solvents. It is used in the synthesis of other compounds, in analytical chemistry, and in the study of biochemical and physiological effects.
科学研究应用
合成方法:4-硝基异噁唑是通过硝基取代化合物的经典杂环化反应和异噁唑的硝化反应合成的。这种合成对于创造用于药物开发的生物活性化合物是重要的(Vasilenko et al., 2019)。
通过杂环化合成:合成4-硝基异噁唑的另一种方法涉及芳基取代的α,β-不饱和酮的杂环化。这种方法以其高效率和在简单反应条件下的广泛底物耐受性而闻名(Vasilenko et al., 2020)。
环境转化产物:已经研究了4-硝基异噁唑衍生物在环境背景下的情况,例如它们在硝化条件下对磺胺甲唑降解过程中的形成。这项研究突显了4-硝基异噁唑在环境过程中的转化和再转化潜力(Nödler等,2012)。
反应性研究:研究探讨了5-烯胺基-4-硝基异噁唑的反应性,表明尽管与4-硝基异噁唑共轭,这些化合物表现出与烯胺类似的反应性,与亲电试剂反应形成新键(Dere et al., 2015)。
化学选择性硝化:还进行了关于5-氨基异噁唑的化学选择性硝化的研究,导致4-硝基衍生物。这种方法为合成抗菌化合物提供了见解(Sadovnikov et al., 2020)。
在催化中的应用:4-硝基异噁唑已被用于催化反应。例如,3,5-二甲基-4-硝基异噁唑已应用于烯丙基-烯丙基烷基化,提供了对二羧酸衍生物的访问,并展示了4-硝基异噁唑在有机合成中的实用性(Kowalczyk-Dworak等,2020)。
作用机制
Target of Action
4-Nitroisoxazole derivatives have been found to be effective against the epimastigote form of Trypanosoma cruzi, a protozoan parasite . The primary target of these compounds is the enzyme cruzipain, which plays a crucial role in the life cycle of the parasite .
Mode of Action
The mode of action of 4-Nitroisoxazole derivatives involves the generation of radical species, which is confirmed by the presence of a nitro group in the base skeleton of the isoxazole heterocycle . These radicals can cause oxidative stress in the parasite, thereby affecting its survival . Furthermore, the large size of the compound enables increased interaction with amino acid residues in the active site of cruzipain, contributing to its trypanocidal activity .
Biochemical Pathways
It is known that the compound’s interaction with cruzipain can disrupt the normal functioning ofTrypanosoma cruzi, leading to its death .
Pharmacokinetics
The lipophilicity of nitroisoxazole derivatives can affect their ability to fight trypanosomes .
Result of Action
The result of the action of 4-Nitroisoxazole derivatives is a significant reduction in the population of Trypanosoma cruzi . Specifically, these compounds have been found to have a 52 ± 4% trypanocidal effect against the epimastigote form of the parasite .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Nitroisoxazole is known to interact with various biomolecules, contributing to its diverse biological activities
Cellular Effects
Some studies suggest that nitroisoxazole derivatives can produce oxidative stress, affecting their ability to fight certain pathogens
Molecular Mechanism
The molecular mechanism of action of 4-Nitroisoxazole is not well-defined. It is known that the presence of a nitro group allows for the generation of free radicals
属性
IUPAC Name |
4-nitro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMLGQOFWRRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462533 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121-13-7 | |
| Record name | 4-NITROISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitroisoxazole?
A1: While the provided research focuses on derivatives rather than the unsubstituted 4-nitroisoxazole, we can extrapolate the information. 4-Nitroisoxazole has a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol. Key spectroscopic data would include characteristic peaks in 1H and 13C NMR, as well as IR absorptions for the nitro group and the isoxazole ring.
Q2: How does the electron-withdrawing nature of the nitro group influence the reactivity of 4-nitroisoxazole?
A2: The nitro group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the isoxazole ring. This effect renders the 5-position particularly susceptible to nucleophilic attack [, ]. This activation is key to many synthetic transformations, including vinylogous reactions [, , ].
Q3: What are some of the common synthetic routes to access 4-nitroisoxazoles?
A3: Several approaches have been explored, including:
- Classical heterocyclization: This method involves reacting nitro-substituted compounds [, ] or α-nitro ketones and their oximes [].
- Nitration of isoxazoles: Direct nitration can be achieved, but regioselectivity might be a concern depending on the substitution pattern of the starting isoxazole [].
- Cycloaddition reactions: Nitrile oxides can undergo 1,3-dipolar cycloadditions with acetylene derivatives to yield 4-nitroisoxazoles [].
- Transformation of other heterocycles: Interestingly, 4-nitroisoxazole can be prepared from 1,4-dinitropyrazole via a ring transformation reaction with hydroxylamine [].
Q4: 3,5-Dimethyl-4-nitroisoxazole is a frequently encountered starting material in the synthesis of more complex isoxazole derivatives. What makes it a versatile building block?
A4: 3,5-Dimethyl-4-nitroisoxazole offers a convenient entry point for further functionalization due to the following reasons:
- Selective Reactivity: The methyl groups, particularly at the 5-position, are activated towards reactions like styrylation [, ]. This selectivity stems from the combined electron-withdrawing effects of the nitro group and the isoxazole ring.
- Synthetic Handle: The nitro group can be transformed into other functional groups, expanding the synthetic possibilities [, ].
Q5: Can you elaborate on the use of 4-nitroisoxazoles in vinylogous reactions?
A5: Vinylogous reactions exploit the extended conjugation in 4-nitroisoxazoles, allowing them to react as vinylogous nucleophiles [, , , ] or vinylogous electrophiles [, , ]. This versatility enables the creation of new C-C bonds at the α-position of the isoxazole ring, generating valuable chiral building blocks [, , , , , ].
Q6: 4-Nitroisoxazoles have been explored as cinnamate equivalents in organic synthesis. How does the isoxazole ring contribute to this analogy?
A6: Similar to cinnamates, the 4-nitroisoxazole unit can act as a Michael acceptor []. Upon ring-opening in the presence of base, the isoxazole core can be transformed into a carboxylic acid, mirroring the reactivity of cinnamates []. This strategy provides an alternative approach to access valuable carboxylic acid derivatives.
Q7: While limited information is available on the direct biological activity of 4-nitroisoxazole itself, its derivatives show promise in various therapeutic areas. Can you elaborate?
A7: Yes, 4-nitroisoxazole derivatives have demonstrated potential in the following areas:
- Antiviral Activity: Some derivatives display promising anti-herpes simplex virus (HSV-1) activity [].
- Anticancer Activity: Platinum(II) complexes incorporating 4-nitroisoxazole ligands have shown enhanced cytotoxicity against several cancer cell lines compared to cisplatin [].
- Ectoparasiticides: Difluoromethylated isoxazolines, structurally related to the commercial ectoparasiticide fluralaner, hold potential as novel drug candidates in this field [].
Q8: Have any studies explored the structure-activity relationship (SAR) of 4-nitroisoxazole derivatives?
A8: While the provided research mainly focuses on synthetic methodology, certain SAR trends can be observed:
- Substitution at the 3- and 5-positions: The nature and size of substituents at these positions influence the reactivity and biological activity of the isoxazole ring [, , ].
- Nature of the substituents: Introducing specific groups, such as trifluoromethyl or aryl moieties, can modulate the electronic properties and lipophilicity, impacting the pharmacological profile [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)








